Basic Red 1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

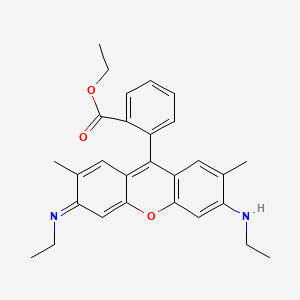

ethyl 2-[3-(ethylamino)-6-ethylimino-2,7-dimethylxanthen-9-yl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30N2O3/c1-6-29-23-15-25-21(13-17(23)4)27(19-11-9-10-12-20(19)28(31)32-8-3)22-14-18(5)24(30-7-2)16-26(22)33-25/h9-16,29H,6-8H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWWWBRIIGAXLCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC2=C(C=C1C)C(=C3C=C(C(=NCC)C=C3O2)C)C4=CC=CC=C4C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30N2O3 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5043843, DTXSID90859569 |

Source

|

| Record name | Rhodamine 6G- parent | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5043843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-[6-(ethylamino)-3-(ethylimino)-2,7-dimethyl-3H-xanthen-9-yl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90859569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.5 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3373-01-1 |

Source

|

| Record name | Ethyl 2-[6-(ethylamino)-3-(ethylimino)-2,7-dimethyl-3H-xanthen-9-yl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90859569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Chemical Properties of Basic Red 1

For researchers, scientists, and professionals in drug development, a thorough understanding of the chemical properties of dyes is paramount for their application in various scientific disciplines. Basic Red 1 is a xanthene dye widely utilized in fields ranging from fluorescence microscopy to laser technology. This guide provides an in-depth look at the core chemical characteristics of this compound, with a clear distinction between its two common forms: this compound (Rhodamine 6G) and this compound:1 (Rhodamine 590).

Chemical Identity and Structure

This compound is a cationic dye belonging to the rhodamine family. It is crucial to differentiate between two closely related compounds often referred to under this name:

-

This compound (Rhodamine 6G): Identified by the Colour Index number C.I. 45160 and CAS number 989-38-8. It is the ethyl ester derivative.[1][2][3]

-

This compound:1 (Rhodamine 590): Identified by the Colour Index number C.I. 45161 and CAS number 3068-39-1. This is the methyl ester derivative.[4][5][6][7]

The primary structural difference lies in the ester group attached to the phenyl ring, which influences their molecular weight and other physicochemical properties.

Chemical Structure of this compound (Rhodamine 6G)

Caption: Chemical structure of this compound (Rhodamine 6G).

Chemical Structure of this compound:1 (Rhodamine 590)

Caption: Chemical structure of this compound:1 (Rhodamine 590).

Physical and Chemical Properties

The physical and chemical properties of this compound and this compound:1 are summarized in the tables below for easy comparison.

Table 1: Physical and Chemical Identifiers

| Property | This compound (Rhodamine 6G) | This compound:1 (Rhodamine 590) |

| Synonyms | Rhodamine 6G, C.I. 45160 | Rhodamine 590, C.I. 45161 |

| CAS Number | 989-38-8[1] | 3068-39-1[4] |

| Molecular Formula | C₂₈H₃₁ClN₂O₃[1] | C₂₇H₂₉ClN₂O₃[4] |

| Molecular Weight | 479.01 g/mol [1] | 464.98 g/mol [4][7] |

| Appearance | Bright bluish-pink crystals or reddish-purple powder[2] | Green Crystal or dark red powder[8][9] |

Table 2: Physical Properties

| Property | This compound (Rhodamine 6G) | This compound:1 (Rhodamine 590) |

| Melting Point | 215 °C | Not available |

| Density | 1.26 g/cm³ | Not available |

| Water Solubility | 20 g/L at 25 °C | 18.9 g/L at 20 °C[5] |

| Methanol Solubility | 400 g/L | Soluble |

Table 3: Spectroscopic Properties

| Property | This compound (Rhodamine 6G) | This compound:1 (Rhodamine 590) |

| λmax (Absorption) | 525-530 nm (in ethanol)[3][10] | 525 nm (in H₂O)[5] |

| λmax (Emission) | ~550 nm (in ethanol)[3] | Not available |

| Molar Absorptivity (ε) | ~116,000 L·mol⁻¹·cm⁻¹ at 530 nm (in ethanol) | Not available |

| Appearance in Solution | Soluble in water, forming a red solution with strong green fluorescence. Soluble in ethanol, yielding a red solution with yellow fluorescence.[1] | Soluble in water, producing a red solution with strong green fluorescence. Soluble in ethanol, resulting in a red solution with yellow-green fluorescence.[4][5] |

Experimental Protocols

Synthesis of this compound (Rhodamine 6G)

A common method for the synthesis of Rhodamine 6G involves the condensation of 3-(ethylamino)-4-methylphenol with phthalic anhydride. The resulting product is then esterified with ethanol in the presence of an inorganic acid.[1] An alternative synthesis involves the reaction of rhodamine 6G with hydrazine hydrate in methanol, followed by refluxing with an excess of triethyl orthoformate.

Determination of UV-Vis Absorption Spectrum

The following is a generalized protocol for determining the UV-Vis absorption spectrum of a dye like this compound.

Objective: To determine the wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) of the dye in a specific solvent.

Materials:

-

This compound dye

-

Spectrophotometer grade solvent (e.g., ethanol)

-

Volumetric flasks and pipettes

-

Quartz cuvettes

-

Analytical balance

-

UV-Vis Spectrophotometer

Procedure:

-

Preparation of Stock Solution: Accurately weigh a small amount of the dye and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration.

-

Preparation of Standard Solutions: Perform serial dilutions of the stock solution to prepare a series of standard solutions with decreasing concentrations.

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up. Set the wavelength range to scan (e.g., 350-700 nm).

-

Blank Measurement: Fill a cuvette with the pure solvent and place it in the spectrophotometer. Run a baseline correction or "zero" the instrument with the solvent.

-

Sample Measurement: Starting with the most dilute standard solution, rinse the cuvette with the solution, then fill it and place it in the spectrophotometer.

-

Data Acquisition: Record the absorbance spectrum. The peak of the curve represents the λmax.

-

Repeat for all Standards: Repeat the measurement for all standard solutions.

-

Data Analysis:

-

Identify the λmax from the spectra.

-

Plot a calibration curve of absorbance at λmax versus concentration.

-

According to the Beer-Lambert law (A = εbc, where A is absorbance, ε is the molar absorptivity, b is the path length of the cuvette, and c is the concentration), the slope of the calibration curve will be equal to the molar absorptivity (assuming a 1 cm path length).

-

Experimental Workflow: UV-Vis Spectroscopy

Caption: Workflow for determining the UV-Vis absorption spectrum of a dye.

Determination of Solubility

A general method for determining the solubility of a dye involves preparing a saturated solution and then quantifying the concentration of the dissolved dye.

Objective: To determine the solubility of this compound in a specific solvent at a given temperature.

Materials:

-

This compound dye

-

Solvent of interest (e.g., water, ethanol)

-

Thermostatically controlled shaker or water bath

-

Centrifuge or filtration apparatus (e.g., syringe filters)

-

UV-Vis Spectrophotometer or other analytical instrument for quantification

-

Volumetric flasks and pipettes

Procedure:

-

Equilibration: Add an excess amount of the dye to a known volume of the solvent in a sealed container.

-

Saturation: Place the container in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached and the solution is saturated.

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by careful decantation of the supernatant, or by filtering the solution through a fine-pored filter.

-

Quantification:

-

Take a known volume of the clear, saturated solution.

-

Dilute the solution with the same solvent to a concentration that falls within the linear range of your analytical method (e.g., UV-Vis spectroscopy).

-

Measure the concentration of the diluted solution using a pre-established calibration curve.

-

-

Calculation: Calculate the original concentration of the saturated solution, which represents the solubility of the dye in that solvent at that temperature.

Reactivity and Stability

This compound exhibits characteristic reactivity. In a concentrated sulfuric acid solution, it appears yellow, turning red upon dilution.[1] The addition of sodium hydroxide to an aqueous solution of this compound results in the formation of a red precipitate.[1] The dye is generally stable under normal conditions but is incompatible with strong oxidizing agents.

Conclusion

This technical guide has provided a detailed overview of the chemical properties of this compound, distinguishing between the commonly used forms, Rhodamine 6G and Rhodamine 590. The tabulated data on physical and spectroscopic properties, along with the outlined experimental protocols, offer a valuable resource for researchers and scientists. The provided structural diagrams and workflow visualizations further aid in the understanding of this important fluorescent dye. A clear comprehension of these properties is essential for the effective and accurate application of this compound in scientific research and development.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. This compound - Rhodamine 6GDN - Basic Rhodamine 6GDN from Emperor Chem [emperordye.com]

- 3. macsenlab.com [macsenlab.com]

- 4. worlddyevariety.com [worlddyevariety.com]

- 5. This compound:1 | 3068-39-1 [chemicalbook.com]

- 6. This compound:1 | C27H29ClN2O3 | CID 65193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound:1-Basic Dyes-Qingdao Sanhuan Colorchem CO.,LTD [cncolorchem.com]

- 8. Hebei Xingyu Chemical this compound:1 BASIC RED - Basic Dyes [knowde.com]

- 9. Rhodamine 6G - CHESAPEAKE BAY DIVISION - IAI [cbdiai.org]

- 10. e3s-conferences.org [e3s-conferences.org]

An In-Depth Technical Guide to Rhodamine 6G (CAS 989-38-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodamine 6G (R6G), identified by CAS number 989-38-8, is a highly fluorescent synthetic dye belonging to the rhodamine family of fluorophores. Renowned for its exceptional photostability, high fluorescence quantum yield, and cost-effectiveness, R6G is a versatile tool in numerous scientific disciplines.[1] Its applications span from being a tracer dye in hydrological studies to a gain medium in dye lasers and a fluorescent probe in various biotechnology applications, including fluorescence microscopy, flow cytometry, and fluorescence correlation spectroscopy.[1][2] This technical guide provides a comprehensive overview of Rhodamine 6G, including its physicochemical and spectroscopic properties, a detailed synthesis protocol, experimental methodologies for its key applications, and essential safety and handling information.

Physicochemical and Spectroscopic Properties

The fundamental properties of Rhodamine 6G are summarized in the tables below, providing a quick reference for researchers.

Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 989-38-8 | |

| Molecular Formula | C₂₈H₃₁ClN₂O₃ | [3] |

| Molecular Weight | 479.01 g/mol | [3] |

| Appearance | Dark red to reddish-brown crystalline powder | [3] |

| Melting Point | 215 °C | [4] |

| Solubility | Water: 20 g/L (25 °C) | [5] |

| Methanol: 400 g/L | [5] | |

| Ethanol: 80 g/L | [5] | |

| Propanol: 15 g/L | [5] | |

| Butanol: 40 g/L | [5] | |

| Isopropanol: 15 g/L | [5] | |

| Diethylene Glycol (DEG): 100 g/L | [5] | |

| Triethylene Glycol (TEG): 100 g/L | [5] | |

| Methoxyethanol: 50 g/L | [5] | |

| Ethoxyethanol: 25 g/L | [5] | |

| Dipropylene Glycol: 30 g/L | [5] | |

| Polyethylene Glycol (PEG): 20 g/L | [5] | |

| DMSO: 25 mg/mL (requires sonication) | [6] |

Spectroscopic Properties

| Property | Value (in Ethanol, unless specified) | Reference(s) |

| Excitation Maximum (λex) | ~525-530 nm | [7][8] |

| Emission Maximum (λem) | ~548-555 nm | [7][8] |

| Molar Extinction Coefficient (ε) | ~116,000 cm⁻¹M⁻¹ at 530 nm | [9] |

| Fluorescence Quantum Yield (Φf) | ~0.95 | [1][9] |

| Fluorescence Lifetime (τ) | ~3.8 - 5 ns | |

| Lasing Range | 555 - 585 nm | [2] |

Synthesis of Rhodamine 6G

The commercial synthesis of Rhodamine 6G typically involves the condensation of 3-(ethylamino)-p-cresol with phthalic anhydride, followed by esterification. The following is a representative protocol based on established chemical principles.

Synthesis Pathway

Caption: Synthesis pathway of Rhodamine 6G.

Experimental Protocol

Materials:

-

3-(Ethylamino)-p-cresol

-

Phthalic anhydride

-

Zinc chloride (catalyst)

-

Ethanol (absolute)

-

Hydrochloric acid

-

Sodium hydroxide

Procedure:

-

Condensation: In a reaction vessel, thoroughly mix 3-(ethylamino)-p-cresol and phthalic anhydride in a 2:1 molar ratio with a catalytic amount of zinc chloride. The mixture is heated to 180-200°C with constant stirring. The reaction progress is monitored by the formation of a viscous, deeply colored melt. The reaction is typically carried out for several hours until the condensation is complete.

-

Hydrolysis and Purification of the Intermediate: The hot melt is carefully poured into a dilute sodium hydroxide solution to hydrolyze any unreacted phthalic anhydride. The resulting precipitate, the unesterified rhodamine, is collected by filtration and washed with water.

-

Esterification: The crude intermediate is suspended in absolute ethanol. A strong acid catalyst, such as concentrated hydrochloric acid or sulfuric acid, is added. The mixture is refluxed for several hours to facilitate the esterification of the carboxylic acid group.

-

Isolation and Purification: After cooling, the reaction mixture is neutralized, and the crude Rhodamine 6G precipitates. The solid is collected by filtration and can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product as dark red crystals.

-

Characterization: The identity and purity of the synthesized Rhodamine 6G should be confirmed using techniques such as NMR spectroscopy, mass spectrometry, and UV-Vis spectroscopy.

Key Applications and Experimental Protocols

Rhodamine 6G's robust fluorescent properties make it an invaluable tool in a variety of research and development applications.

Fluorescence Microscopy: Cellular and Mitochondrial Staining

Rhodamine 6G is a cell-permeant, cationic dye that accumulates in mitochondria due to the mitochondrial membrane potential, making it a useful probe for mitochondrial staining in living cells.[6]

Caption: Workflow for mitochondrial staining.

-

Cell Preparation: Culture adherent cells on sterile coverslips in a petri dish or multi-well plate until they reach the desired confluency.

-

Preparation of Staining Solution: Prepare a 1-20 µM working solution of Rhodamine 6G in a serum-free cell culture medium or phosphate-buffered saline (PBS).[6] A 5 mM stock solution can be prepared by dissolving 1 mg of Rhodamine 6G in 525 µL of DMSO.[6]

-

Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the Rhodamine 6G working solution to the cells, ensuring the coverslip is fully covered. Incubate at 37°C for 30-60 minutes in the dark.[6]

-

Washing: Aspirate the staining solution and wash the cells two to three times with pre-warmed PBS or serum-free medium to remove unbound dye.

-

Imaging: Mount the coverslip on a microscope slide with a drop of mounting medium. Visualize the stained mitochondria using a fluorescence microscope equipped with a standard rhodamine (TRITC) filter set (Excitation: ~530 nm, Emission: ~555 nm).

-

Cell Preparation: Harvest suspension cells by centrifugation at 1000 x g for 3-5 minutes.[6] Discard the supernatant and wash the cell pellet twice with PBS. Resuspend the cells to a density of 1x10⁶ cells/mL.[6]

-

Staining: Add the Rhodamine 6G working solution (1-20 µM) to the cell suspension and incubate at room temperature for 5-30 minutes.[6]

-

Washing: Centrifuge the stained cells at 400 x g for 3-4 minutes and discard the supernatant.[6] Wash the cell pellet twice with PBS.

-

Analysis: Resuspend the cells in fresh PBS for analysis by fluorescence microscopy or flow cytometry.

Drug Development: P-glycoprotein (Pgp) Efflux Assays

Rhodamine 6G is a known substrate for the P-glycoprotein (Pgp) efflux pump, a key protein involved in multidrug resistance in cancer cells. Assays monitoring the efflux of Rhodamine 6G are used to screen for Pgp inhibitors.

Caption: P-glycoprotein efflux assay workflow.

-

Cell Seeding: Seed Pgp-overexpressing cells and a corresponding parental control cell line in a multi-well plate at an appropriate density.

-

Compound Treatment: Pre-incubate the cells with the test compound (potential Pgp inhibitor) or a known inhibitor (e.g., verapamil) for 30-60 minutes at 37°C.

-

Rhodamine 6G Loading: Add Rhodamine 6G to a final concentration of 1-5 µM to all wells and incubate for another 30-60 minutes at 37°C to allow for cellular uptake.

-

Efflux: Wash the cells with cold PBS to remove extracellular dye. Add fresh, pre-warmed medium (with and without the test compound) and incubate for 1-2 hours at 37°C to allow for Pgp-mediated efflux.

-

Fluorescence Measurement: After the efflux period, wash the cells again with cold PBS. Lyse the cells and measure the intracellular Rhodamine 6G concentration using a fluorescence plate reader. Alternatively, detach the cells and analyze the intracellular fluorescence by flow cytometry.

-

Data Analysis: A higher intracellular fluorescence in the presence of the test compound compared to the untreated control indicates inhibition of Pgp-mediated efflux.

Laser Technology: Rhodamine 6G as a Laser Dye

Rhodamine 6G is one of the most efficient and widely used laser dyes, particularly for tunable lasers in the visible spectrum.

Caption: Experimental setup for a Rhodamine 6G dye laser.

-

Solvent Selection: High-purity methanol or ethanol are common solvents for Rhodamine 6G laser dyes. The choice of solvent can slightly influence the lasing wavelength.

-

Concentration: Prepare a stock solution of Rhodamine 6G in the chosen solvent. A typical concentration for a pulsed dye laser is in the range of 10⁻⁴ to 10⁻⁵ M. For a continuous wave (CW) laser, a higher concentration may be used in a flowing dye jet. A starting concentration of around 1 g/L in methanol can be used.

-

Solution Preparation: Dissolve the required amount of Rhodamine 6G powder in the solvent. The use of an ultrasonic bath can aid in dissolution. Filter the solution through a fine-pored filter (e.g., 0.22 µm) to remove any undissolved particles that could scatter the pump light and reduce laser efficiency.

-

Dye Circulation: For high-power laser systems, the dye solution is typically circulated through the dye cell using a pump to prevent thermal degradation of the dye at the focal point of the pump laser.

Safety and Handling

Rhodamine 6G is classified as harmful if swallowed and can cause serious eye irritation.[6] It is essential to handle this compound with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat when handling Rhodamine 6G powder and solutions.[6]

-

Handling: Avoid creating dust when working with the powder. Use in a well-ventilated area or under a chemical fume hood.[6] Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry, and dark place.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter the sewage system.

Conclusion

Rhodamine 6G remains a cornerstone fluorescent dye in scientific research and technology due to its outstanding optical properties and versatility. This guide has provided a detailed overview of its characteristics, synthesis, and key applications, complete with experimental protocols and safety information. By understanding the principles and methodologies outlined herein, researchers, scientists, and drug development professionals can effectively harness the capabilities of Rhodamine 6G to advance their respective fields.

References

- 1. CN109438458B - A kind of rhodamine 6G fluorescent probe and preparation method thereof - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Rhodamine 6G - CHESAPEAKE BAY DIVISION - IAI [cbdiai.org]

- 4. researchgate.net [researchgate.net]

- 5. arrowheadforensics.com [arrowheadforensics.com]

- 6. CN102154437A - Application of rhodamine 6G ramifications - Google Patents [patents.google.com]

- 7. EP0468821A1 - Process for the preparation of rhodamines - Google Patents [patents.google.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. images.tigerofficer.com [images.tigerofficer.com]

An In-depth Technical Guide to Basic Red 1 (Rhodamine 6G)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fluorescent dye Basic Red 1, most commonly known as Rhodamine 6G (C.I. 45160). It delves into its chemical and physical properties, synthesis, and key applications, with a focus on its utility in research and development.

Core Molecular and Physical Data

This compound is a highly fluorescent dye belonging to the rhodamine family. It is a cationic dye widely utilized for its brilliant fluorescence and high photostability. While the name "this compound" can occasionally be associated with a similar compound (C.I. 45161), the vast majority of scientific literature and commercial products refer to Rhodamine 6G.

Molecular Formula and Weight:

There are two compounds that have been referred to as this compound. The most common and extensively studied is Rhodamine 6G (C.I. 45160).

| Compound Name | C.I. Number | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| Rhodamine 6G | 45160 | C₂₈H₃₁ClN₂O₃ | 479.01[1][2][3][4] | 989-38-8[1][2][4] |

| This compound:1 | 45161 | C₂₇H₂₉ClN₂O₃ | 464.98[5][6] | 3068-39-1[5][6] |

This guide will focus on Rhodamine 6G (C.I. 45160) due to its widespread use and extensive documentation.

Physicochemical and Spectroscopic Properties of Rhodamine 6G:

| Property | Value |

| Appearance | Dark reddish-purple or brown crystalline solid.[4] |

| Solubility in water | 20 g/L (at 25 °C).[4] |

| Solubility in ethanol | 80 g/L. |

| Solubility in methanol | 400 g/L.[4] |

| Maximum Excitation (λex) | ~525-530 nm.[] |

| Maximum Emission (λem) | ~548-556 nm.[] |

| Fluorescence Quantum Yield (in ethanol) | ~0.95.[8][9] |

| Molar Absorptivity | High, contributing to its brightness. |

Synthesis

The synthesis of Rhodamine 6G typically involves the condensation of 3-(ethylamino)-4-methylphenol with phthalic anhydride. The resulting product is then esterified with ethanol and a mineral acid to yield the final dye.[10] An alternative method involves the alkylation of O-methylaniline with ethylene oxide, followed by sulfonation, alkali fusion, condensation with phthalic anhydride, and subsequent esterification with ethylene oxide.[2]

Experimental Protocols

Preparation of Stock and Working Solutions for Cellular Imaging

This protocol provides a general guideline for preparing Rhodamine 6G solutions for staining live cells.

Materials:

-

Rhodamine 6G powder

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Phosphate-buffered saline (PBS) or serum-free cell culture medium

-

Microcentrifuge tubes

-

Pipettes and sterile tips

Protocol:

-

Stock Solution Preparation (e.g., 5 mM):

-

Weigh out 1 mg of Rhodamine 6G powder.

-

Dissolve the powder in 417.5 µL of anhydrous DMSO to create a 5 mM stock solution.[11]

-

Vortex thoroughly to ensure complete dissolution.

-

Store the stock solution in small aliquots at -20°C, protected from light. Properly stored, the stock solution is stable for at least one month.[12]

-

-

Working Solution Preparation (e.g., 1-20 µM):

-

On the day of the experiment, thaw an aliquot of the stock solution.

-

Dilute the stock solution in serum-free cell culture medium or PBS to the desired final concentration (typically between 1-20 µM).[12] For example, to make 1 mL of a 10 µM working solution from a 5 mM stock, add 2 µL of the stock solution to 998 µL of medium/PBS.

-

The optimal concentration may vary depending on the cell type and experimental conditions and should be determined empirically.

-

Live-Cell Staining for Fluorescence Microscopy

This protocol details the steps for staining mitochondria in live adherent cells using Rhodamine 6G.

Materials:

-

Adherent cells cultured on sterile coverslips or in imaging dishes

-

Rhodamine 6G working solution (1-20 µM in serum-free medium)

-

Serum-free cell culture medium or PBS for washing

-

Fluorescence microscope with appropriate filter sets (e.g., for TRITC or Cy3)

Protocol:

-

Cell Preparation:

-

Grow adherent cells on sterile coverslips or in imaging-grade dishes to the desired confluency.

-

-

Staining:

-

Aspirate the cell culture medium from the coverslips/dishes.

-

Add a sufficient volume of the Rhodamine 6G working solution to cover the cells (e.g., 100 µL for a coverslip in a 24-well plate).[11]

-

Incubate the cells at room temperature or 37°C for 5-30 minutes, protected from light.[12] The optimal incubation time should be determined for each cell line.

-

-

Washing:

-

Aspirate the staining solution.

-

Wash the cells twice with pre-warmed serum-free medium or PBS for 5 minutes each to remove unbound dye.[11]

-

-

Imaging:

-

Mount the coverslip on a microscope slide with a drop of fresh medium or PBS.

-

Observe the stained cells using a fluorescence microscope. Rhodamine 6G fluorescence is typically visualized with filter sets designed for red-orange fluorophores.

-

Key Applications in Research and Drug Development

Rhodamine 6G's exceptional fluorescence properties make it a versatile tool in various scientific disciplines.

-

Fluorescence Microscopy: It is widely used as a fluorescent stain in various microscopy techniques, including confocal microscopy and flow cytometry.[4][10] As a lipophilic cation, it can accumulate in mitochondria due to their negative membrane potential, making it a valuable probe for mitochondrial staining and assessing mitochondrial health.[12]

-

Tracer Dye: Due to its high detectability even at low concentrations, Rhodamine 6G is employed as a tracer dye in water to study flow and transport phenomena.[4][10]

-

Laser Dye: It serves as a gain medium in dye lasers, pumped by various laser sources like Nd:YAG lasers.[4]

-

Drug Delivery Research: Rhodamine 6G is used as a model fluorescent drug to study the encapsulation and release kinetics from various drug delivery systems, such as nanoparticles and microparticles.[13][14][15] Its fluorescence allows for the visualization and quantification of the delivery vehicle's behavior in vitro and in vivo.

Visualizing Workflows and Concepts

Experimental Workflow for Mitochondrial Staining

Caption: Workflow for staining mitochondria in live cells with Rhodamine 6G.

Relationship Between Structure and Fluorescence

Caption: Key structural features of Rhodamine 6G influencing its fluorescence.

Safety and Handling

Rhodamine 6G is toxic if swallowed and can cause serious eye damage.[16][17][18] It may also cause skin irritation and allergic reactions.[16][18] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling the compound. All work with the powder and concentrated solutions should be performed in a well-ventilated area or a fume hood. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.[16][18][19]

References

- 1. The use of rhodamine 6G and fluorescence microscopy in the evaluation of phospholipid-based polymeric biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. This compound - Rhodamine 6GDN - Basic Rhodamine 6GDN from Emperor Chem [emperordye.com]

- 4. Rhodamine 6G - Wikipedia [en.wikipedia.org]

- 5. This compound:1-Basic Dyes-Qingdao Sanhuan Colorchem CO.,LTD [cncolorchem.com]

- 6. worlddyevariety.com [worlddyevariety.com]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Rhodamine 6G - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. chemos.de [chemos.de]

- 17. carlroth.com [carlroth.com]

- 18. fishersci.fi [fishersci.fi]

- 19. durhamtech.edu [durhamtech.edu]

Spectroscopic Properties of Rhodamine 6G: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodamine 6G (R6G) is a highly fluorescent dye of the xanthene class, renowned for its exceptional photophysical properties. Its high absorption coefficient, excellent photostability, and high fluorescence quantum yield make it a cornerstone fluorophore in a vast array of scientific and technological applications. These include its use as a tracer in fluid dynamics, a gain medium in dye lasers, and a fluorescent probe in biological imaging and diagnostics. This technical guide provides a comprehensive overview of the core spectroscopic properties of Rhodamine 6G, detailed experimental protocols for their measurement, and visualizations of the underlying photophysical processes and experimental workflows.

Core Spectroscopic Properties

The spectroscopic behavior of Rhodamine 6G is intrinsically linked to its molecular structure and is significantly influenced by its local environment, particularly the solvent. Key properties include its absorption and emission characteristics, molar absorptivity, fluorescence quantum yield, and fluorescence lifetime.

Quantitative Spectroscopic Data

The following tables summarize the key spectroscopic parameters of Rhodamine 6G in various commonly used solvents.

Table 1: Absorption and Emission Maxima of Rhodamine 6G in Various Solvents

| Solvent | Absorption Maximum (λ_abs) (nm) | Emission Maximum (λ_em) (nm) |

| Ethanol | 525 - 530 | 548 - 552 |

| Methanol | 524 | 545 |

| Water | 526 | 550 |

| Dimethyl Sulfoxide (DMSO) | 539 | 579 |

| Chloroform | Not specified | Not specified |

| n-Propanol | Not specified | Not specified |

| n-Butanol | Not specified | Not specified |

| n-Pentanol | Not specified | Not specified |

| Acetone | Not specified | Not specified |

Table 2: Molar Absorptivity, Quantum Yield, and Fluorescence Lifetime of Rhodamine 6G in Various Solvents

| Solvent | Molar Absorptivity (ε) (M⁻¹cm⁻¹) at λ_abs | Fluorescence Quantum Yield (Φ_f) | Fluorescence Lifetime (τ_f) (ns) |

| Ethanol | 116,000 | 0.95 | 3.8 - 4.1 |

| Methanol | Not specified | 0.90 | 3.8 |

| Water | Not specified | 0.39 | 4.1 |

| Dimethyl Sulfoxide (DMSO) | Not specified | Not specified | 4.4 |

| D₂O | Not specified | 0.98 | Not specified |

| Propan-1-ol | Not specified | Not specified | Not specified |

| Butan-1-ol | Not specified | Not specified | Not specified |

Photophysical Processes of Rhodamine 6G

The interaction of Rhodamine 6G with light involves a series of photophysical processes that can be effectively illustrated by a Jablonski diagram. Upon absorption of a photon, the molecule is promoted from its electronic ground state (S₀) to an excited singlet state (S₁). From the excited state, the molecule can return to the ground state through several pathways: fluorescence (radiative decay), or non-radiative decay processes such as internal conversion and intersystem crossing to the triplet state (T₁).

Caption: Jablonski diagram illustrating the photophysical processes of Rhodamine 6G.

Experimental Protocols

Accurate characterization of the spectroscopic properties of Rhodamine 6G relies on standardized experimental protocols. The following sections detail the methodologies for key spectroscopic measurements.

UV-Visible Absorption Spectroscopy

This protocol outlines the measurement of the absorption spectrum of Rhodamine 6G to determine its absorption maximum (λ_abs) and molar absorptivity (ε).

Methodology:

-

Solution Preparation: Prepare a stock solution of Rhodamine 6G in the desired spectroscopic grade solvent. From the stock solution, prepare a series of dilutions with known concentrations. The concentrations should be chosen to yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).

-

Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamp to stabilize. Set the desired wavelength range for the scan (e.g., 300-700 nm).

-

Blank Measurement: Fill a clean quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the spectrophotometer and record a baseline spectrum.

-

Sample Measurement: Rinse the cuvette with the Rhodamine 6G solution of the lowest concentration and then fill it with the same solution. Place the cuvette in the spectrophotometer and record the absorption spectrum.

-

Repeat for all Concentrations: Repeat step 4 for all the prepared dilutions, from the lowest to the highest concentration.

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λ_abs).

-

Plot a calibration curve of absorbance at λ_abs versus concentration.

-

According to the Beer-Lambert law (A = εcl), the molar absorptivity (ε) can be determined from the slope of the linear fit of the calibration curve.

-

Caption: Experimental workflow for UV-Visible absorption spectroscopy.

Fluorescence Spectroscopy

This protocol describes the measurement of the fluorescence emission spectrum of Rhodamine 6G to determine its emission maximum (λ_em).

Methodology:

-

Solution Preparation: Prepare a dilute solution of Rhodamine 6G in the desired spectroscopic grade solvent. The absorbance of the solution at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.

-

Instrument Setup: Turn on the spectrofluorometer and allow the lamp to stabilize. Set the excitation wavelength (typically at or near the λ_abs). Set the desired emission wavelength range for the scan (e.g., 500-800 nm).

-

Blank Measurement: Fill a clean quartz cuvette with the pure solvent and record a blank spectrum to check for any background fluorescence.

-

Sample Measurement: Rinse the cuvette with the Rhodamine 6G solution and then fill it. Place the cuvette in the spectrofluorometer and record the fluorescence emission spectrum.

-

Data Analysis:

-

Correct the raw emission spectrum for the instrument's wavelength-dependent response, if necessary.

-

Identify the wavelength of maximum fluorescence intensity (λ_em).

-

A Technical Guide to the Absorption and Emission Spectra of Rhodamine 6G

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core photophysical properties of Rhodamine 6G (R6G), a highly fluorescent dye with extensive applications in biotechnology, laser technology, and as a tracer. This document details its spectral characteristics, presents quantitative data in various solvents, and outlines the standardized experimental protocols for measuring its absorption and fluorescence spectra.

Photophysical Principles: Absorption and Fluorescence

Rhodamine 6G's utility is rooted in its efficient absorption of light and subsequent emission at a longer wavelength, a process known as fluorescence. This phenomenon is best understood by considering the electronic and vibrational energy levels of the molecule, often visualized using a Jablonski diagram.

-

Absorption: The process begins when a molecule in its ground electronic state (S₀) absorbs a photon. This elevates an electron to a higher electronic state, typically the first excited singlet state (S₁). The energy of the absorbed photon must precisely match the energy difference between these states.

-

Vibrational Relaxation & Internal Conversion: Following excitation, the molecule is often in a higher vibrational level of the S₁ state. It rapidly loses this excess vibrational energy as heat to the surrounding solvent molecules, relaxing to the lowest vibrational level of S₁. This is a non-radiative process occurring on a picosecond timescale.

-

Fluorescence: From the lowest vibrational level of the S₁ state, the molecule can return to the ground state (S₀) by emitting a photon. This radiative decay is known as fluorescence. Because energy is lost during vibrational relaxation, the emitted photon has lower energy (and thus a longer wavelength) than the absorbed photon. This energy difference between the absorption and emission maxima is known as the Stokes shift.

The diagram below provides a simplified illustration of these key photophysical processes.

Caption: Simplified Jablonski Diagram for Rhodamine 6G.

Quantitative Spectroscopic Data

The spectral properties of Rhodamine 6G are highly dependent on its solvent environment. The following table summarizes key quantitative parameters, including the wavelength of maximum absorption (λabs), molar absorptivity (ε), wavelength of maximum emission (λem), and fluorescence quantum yield (Φ) in various common solvents.

| Solvent | λabs (nm) | ε (M-1cm-1) | λem (nm) | Quantum Yield (Φ) | Reference(s) |

| Ethanol | 529.8 | 116,000 | ~550-570 | 0.95 | [1][2][3][4] |

| Methanol | Not Specified | Not Specified | 568 | Not Specified | [5][6] |

| DMSO | Not Specified | Not Specified | 579 | Not Specified | [5][6] |

| Ethylene Glycol | Not Specified | Not Specified | Not Specified | Not Specified | [7] |

| Chloroform | ~535 | Not Specified | ~555 | Not Specified | [8][9] |

Note: Molar absorptivity (extinction coefficient) and emission maxima can vary slightly based on measurement conditions and instrumentation.

Experimental Protocols

Accurate measurement of absorption and emission spectra is critical for the reliable characterization of Rhodamine 6G. The following sections provide standardized methodologies for these procedures.

The general workflow for both types of spectral measurements follows a logical sequence from preparation to data acquisition and processing.

Caption: General Workflow for Spectral Measurements.

This protocol details the steps to measure the absorption spectrum of Rhodamine 6G using a spectrophotometer.

-

Instrumentation: A dual-beam UV-Visible spectrophotometer is recommended. Quartz cuvettes with a 1 cm path length are required for accurate measurements.[10]

-

Procedure:

-

Instrument Warm-up: Turn on the spectrophotometer and its light source (typically a deuterium and tungsten-halogen lamp combination) and allow it to stabilize for at least 15-30 minutes to ensure a consistent output.[11][12]

-

Sample Preparation: Prepare a stock solution of Rhodamine 6G in the desired solvent. Dilute the stock solution to a concentration that yields a maximum absorbance between 0.1 and 1.0. Prepare a "blank" cuvette containing only the pure solvent.[11]

-

Wavelength Scan Setup: Set the instrument to scan across the desired wavelength range (e.g., 350 nm to 700 nm for R6G).

-

Dark Spectrum: If required by the instrument, record a dark spectrum with the light path blocked to measure the detector's background signal.[13][14]

-

Reference Spectrum (Blanking): Place the blank cuvette in the sample holder and record a baseline spectrum. This step electronically subtracts the absorbance of the solvent and cuvette, establishing a 100% transmittance (zero absorbance) baseline.[11][15]

-

Sample Measurement: Without changing the settings, replace the blank cuvette with the cuvette containing the Rhodamine 6G solution and initiate the scan.

-

Data Analysis: The resulting spectrum plots absorbance versus wavelength. The peak of this spectrum corresponds to the λabs. The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at λabs, c is the molar concentration, and l is the cuvette path length (typically 1 cm).

-

This protocol details the steps to measure the fluorescence emission spectrum of Rhodamine 6G using a spectrofluorometer.

-

Instrumentation: A spectrofluorometer equipped with a high-intensity light source (e.g., Xenon arc lamp), excitation and emission monochromators, and a sensitive detector (e.g., a photomultiplier tube) is required.[12][16]

-

Procedure:

-

Instrument Warm-up: Turn on the spectrofluorometer and allow the Xenon lamp to stabilize for at least 30 minutes.[12]

-

Sample Preparation: Prepare a dilute solution of Rhodamine 6G. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to minimize inner-filter effects, where emitted light is reabsorbed by other dye molecules in the solution.[1] Prepare a blank cuvette with the pure solvent.

-

Determine Excitation Wavelength (λex): Set the spectrofluorometer to the known absorption maximum of R6G (e.g., ~530 nm in ethanol).

-

Emission Scan: Set the instrument to scan a range of emission wavelengths. The scan should start at a wavelength longer than the excitation wavelength (e.g., starting at 540 nm) and extend to capture the entire emission profile (e.g., to 750 nm).

-

Blank Subtraction: Run an emission scan on the blank (solvent-only) cuvette using the same settings. This spectrum should be subtracted from the sample spectrum to correct for Raman scattering from the solvent and any background fluorescence.[12]

-

Data Analysis: The resulting corrected spectrum plots fluorescence intensity versus wavelength. The peak of this spectrum is the emission maximum (λem). For quantum yield measurements, the fluorescence of the R6G sample is compared to a well-characterized fluorescence standard under identical conditions.[3]

-

References

- 1. omlc.org [omlc.org]

- 2. Rhodamine 6G - Wikipedia [en.wikipedia.org]

- 3. Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PhotochemCAD | Rhodamine 6G [photochemcad.com]

- 5. Fluorescence spectroscopy of Rhodamine 6G: concentration and solvent effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. abdn.elsevierpure.com [abdn.elsevierpure.com]

- 7. research.utwente.nl [research.utwente.nl]

- 8. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 9. Solvent effect on two-photon absorption and fluorescence of rhodamine dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Absorption spectroscopy - Wikipedia [en.wikipedia.org]

- 11. columbia.edu [columbia.edu]

- 12. benchchem.com [benchchem.com]

- 13. ossila.com [ossila.com]

- 14. bowdoin.edu [bowdoin.edu]

- 15. General Chemistry I Laboratory Manual | OER Commons [oercommons.org]

- 16. ossila.com [ossila.com]

An In-depth Technical Guide to the Excitation and Emission Properties of Rhodamine 6G

Rhodamine 6G (R6G) is a highly fluorescent cationic dye belonging to the xanthene class. Renowned for its exceptional photostability, high fluorescence quantum yield, and strong absorption in the visible spectrum, R6G is a cornerstone fluorophore in a multitude of scientific and technological applications.[1][2][3] It serves as a crucial tracer dye, a gain medium in dye lasers, and a fluorescent standard for calibrating emission yields.[4][5][6]

The utility of Rhodamine 6G is fundamentally governed by its photophysical properties, specifically its absorption (excitation) and fluorescence (emission) maxima. These characteristics are not static; they exhibit a marked sensitivity to the molecular environment, particularly the choice of solvent. This guide provides a detailed examination of the excitation and emission maxima of R6G, offering quantitative data, experimental methodologies, and a visualization of the underlying photophysical processes for researchers, scientists, and professionals in drug development.

Photophysical Characteristics of Rhodamine 6G

The fluorescence quantum yield of a dye is a measure of its emission efficiency. For Rhodamine 6G in ethanol, this value is exceptionally high, frequently cited as 0.95.[7][8] This indicates that for every 100 photons absorbed, approximately 95 are re-emitted as fluorescence. However, the precise wavelengths of maximum absorption and emission are subject to change based on the solvent's polarity and refractive index.

Solvent-Dependent Spectral Properties

The following table summarizes the reported excitation and emission maxima for Rhodamine 6G in a variety of common solvents. These values are crucial for optimizing experimental setups, from fluorescence microscopy to laser applications.

| Solvent | Excitation Max (λ_ex, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_f) | Reference(s) |

| Ethanol | ~525 - 530 | ~548 - 555 | 0.95 | [7][8][9] |

| Methanol | Not Specified | 568 | Not Specified | [5][6] |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 579 | Not Specified | [5][6] |

| Water (dilute) | Not Specified | ~550 | ~0.9 | [1][5][6] |

| Chloroform | 534 | 555 | Not Specified | [10] |

Note: The absorption maximum is often used as the optimal excitation wavelength.[11] In concentrated aqueous solutions, R6G can form aggregates, leading to a significant shift in the emission maximum to wavelengths as long as 620 nm.[5][6]

Experimental Protocol for Measuring Fluorescence Spectra

Determining the excitation and emission spectra of Rhodamine 6G is a standard procedure performed using a spectrofluorometer. The following protocol outlines the key steps for accurate measurement.

I. Instrumentation and Materials

-

Spectrofluorometer: An instrument equipped with a light source (e.g., Xenon arc lamp), excitation and emission monochromators, a sample holder, and a sensitive detector (e.g., photomultiplier tube).

-

Quartz Cuvettes: Standard 1 cm pathlength quartz cells are required, as glass and plastic cuvettes can exhibit autofluorescence and absorb UV light.

-

Rhodamine 6G Stock Solution: A concentrated stock solution prepared in a suitable solvent (e.g., ethanol).

-

Solvents: High-purity or spectroscopic grade solvents are necessary to minimize fluorescent contaminants.

II. Sample Preparation

-

Dilution: Prepare a series of dilute R6G solutions from the stock.

-

Absorbance Check: Using a UV-Vis spectrophotometer, ensure the absorbance of the sample at the intended excitation wavelength is below 0.1.[7] This critical step helps to avoid the inner-filter effect, where the emitted fluorescence is re-absorbed by other dye molecules in the solution.[4][7]

III. Measurement of Emission Spectrum

-

Set Excitation Wavelength: Determine the absorption maximum (λ_abs_max) of R6G in the chosen solvent from its absorption spectrum. Set the excitation monochromator to this wavelength.[11] For R6G in ethanol, this is typically around 530 nm.[7]

-

Set Instrument Parameters:

-

Slit Widths: Set the spectral bandwidth for both excitation and emission monochromators (e.g., 1-5 nm).[7]

-

Scan Range: Define the wavelength range for scanning the emission (e.g., 540 nm to 700 nm).

-

Scan Speed/Integration Time: Set the data collection parameters (e.g., 0.5 nm data interval, 2.0 sec integration time).[7]

-

-

Acquire Data: Place a solvent-only blank in the spectrofluorometer and record its spectrum. Subtract this background from the R6G sample spectrum to correct for Raman scattering and solvent impurities.

-

Data Correction: The raw data should be corrected for the wavelength-dependent sensitivity of the instrument's detector and grating optics.[7]

IV. Measurement of Excitation Spectrum

-

Set Emission Wavelength: Set the emission monochromator to the wavelength of maximum fluorescence intensity (λ_em_max) determined from the emission spectrum.[11]

-

Set Instrument Parameters:

-

Slit Widths: Maintain the same slit widths used for the emission scan.

-

Scan Range: Define the wavelength range for scanning the excitation (e.g., 400 nm to 540 nm).

-

-

Acquire Data: Scan the excitation wavelengths and measure the fluorescence intensity at the fixed emission wavelength. The resulting plot of intensity versus excitation wavelength is the excitation spectrum.

Visualizing Photophysical Processes and Workflows

To better understand the principles governing fluorescence and the experimental procedures, the following diagrams are provided.

The Jablonski Diagram for Rhodamine 6G

The Jablonski diagram is a standard way to illustrate the electronic states of a molecule and the transitions between them. For Rhodamine 6G, the key processes are absorption of a photon, followed by rapid relaxation to the lowest vibrational level of the first excited singlet state (S₁), and subsequent emission of a photon (fluorescence) to return to the ground state (S₀).

Caption: Perrin-Jablonski diagram illustrating the photophysical transitions of Rhodamine 6G.[2][12][13]

Experimental Workflow for Fluorescence Spectroscopy

The process of measuring fluorescence spectra can be summarized in a logical workflow, from initial sample handling to final data analysis.

Caption: A simplified workflow for determining the excitation and emission spectra of a fluorescent sample.[14]

References

- 1. researchgate.net [researchgate.net]

- 2. arxiv.org [arxiv.org]

- 3. Fluorescence spectroscopy of Rhodamine 6G: concentration and solvent effects. | Semantic Scholar [semanticscholar.org]

- 4. Fluorescence quantum yield of rhodamine 6G in ethanol as a function of concentration using thermal lens spectrometry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 5. abdn.elsevierpure.com [abdn.elsevierpure.com]

- 6. Fluorescence spectroscopy of Rhodamine 6G: concentration and solvent effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. omlc.org [omlc.org]

- 8. Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Spectrum [Rhodamine 6G] | AAT Bioquest [aatbio.com]

- 10. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 11. Fluorescence Excitation and Emission Fundamentals [evidentscientific.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. emeraldcloudlab.com [emeraldcloudlab.com]

A Comprehensive Technical Guide to the Molar Extinction Coefficient of Rhodamine 6G

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the molar extinction coefficient of Rhodamine 6G, a widely utilized fluorescent dye in various scientific disciplines. This document offers quantitative data, detailed experimental protocols for its determination, and a visual representation of the experimental workflow, tailored for professionals in research and development.

Core Concepts: Understanding the Molar Extinction Coefficient

The molar extinction coefficient (ε), also known as molar absorptivity, is a fundamental parameter that quantifies how strongly a substance absorbs light at a particular wavelength. It is an intrinsic property of a molecule and is a critical factor in quantitative spectroscopic analysis, governed by the Beer-Lambert Law:

A = εcl

Where:

-

A is the absorbance

-

ε is the molar extinction coefficient (in L mol⁻¹ cm⁻¹)

-

c is the molar concentration of the substance (in mol L⁻¹)

-

l is the path length of the light through the sample (in cm)

A high molar extinction coefficient signifies that the substance is highly effective at absorbing light at a specific wavelength, making it a sensitive marker for detection and quantification. Rhodamine 6G is renowned for its high molar absorptivity in the visible region of the electromagnetic spectrum, contributing to its brilliance as a fluorophore.

Quantitative Data: Molar Extinction Coefficient of Rhodamine 6G

The molar extinction coefficient of Rhodamine 6G is significantly influenced by the solvent environment. The following table summarizes key reported values in various solvents, providing a comparative overview for experimental design.

| Solvent | Wavelength (λmax) | Molar Extinction Coefficient (ε) | Reference |

| Ethanol | 529.8 nm | 116,000 cm⁻¹/M | [1] |

| Ethanol | 529.75 nm | 116,000 L mol⁻¹ cm⁻¹ | [2] |

| Ethanol | Not Specified | 9.70 x 10⁴ L mol⁻¹ cm⁻¹ (chloride form) | [3] |

| Methanol | 528 nm | 13.23 x 10⁴ L mol⁻¹ cm⁻¹ | [4] |

| Dichloromethane (DCM) | 521 nm | 11.82 x 10⁴ L mol⁻¹ cm⁻¹ | [4] |

| Chloroform (CHCl₃) | 530 nm | 10.6 x 10⁴ L mol⁻¹ cm⁻¹ | [4] |

| Dimethylformamide (DMF) | 535 nm | 12.77 x 10⁴ L mol⁻¹ cm⁻¹ | [4] |

| Water | 528 nm | 10.28 x 10⁴ L mol⁻¹ cm⁻¹ | [4] |

Note: Discrepancies in reported values can arise from variations in experimental conditions, such as temperature, pH, and the specific salt form of Rhodamine 6G used (e.g., chloride or perchlorate).

Experimental Protocol for Determining the Molar Extinction Coefficient of Rhodamine 6G

This section provides a detailed methodology for the accurate determination of the molar extinction coefficient of Rhodamine 6G in a given solvent.

1. Materials and Reagents:

-

Rhodamine 6G (high purity, e.g., laser grade)

-

Spectrophotometric grade solvent (e.g., ethanol, methanol)

-

Volumetric flasks (Class A)

-

Pipettes (calibrated)

-

Quartz cuvettes (1 cm path length)

-

Analytical balance

2. Preparation of Stock Solution:

-

Accurately weigh a precise amount of Rhodamine 6G using an analytical balance.

-

Dissolve the weighed Rhodamine 6G in a small amount of the chosen solvent in a volumetric flask of an appropriate volume (e.g., 100 mL).

-

Ensure complete dissolution by gentle agitation or sonication.

-

Carefully add the solvent to the calibration mark of the volumetric flask to achieve a known concentration (e.g., 1 mM). This will be your stock solution.

3. Preparation of Serial Dilutions:

-

From the stock solution, prepare a series of dilutions with decreasing concentrations (e.g., 10 µM, 8 µM, 6 µM, 4 µM, 2 µM).

-

Use calibrated pipettes and volumetric flasks to ensure the accuracy of the dilutions.

4. Spectrophotometric Measurement:

-

Use a calibrated UV-Vis spectrophotometer.

-

Set the spectrophotometer to scan a wavelength range that includes the expected absorption maximum of Rhodamine 6G in the chosen solvent (e.g., 400 nm to 700 nm).

-

Use the pure solvent as a blank to zero the spectrophotometer.

-

Measure the absorbance of each of the prepared dilutions in a 1 cm path length quartz cuvette.

-

Record the full absorption spectrum for each concentration.

-

Identify the wavelength of maximum absorbance (λmax).

5. Data Analysis and Calculation:

-

For each concentration, record the absorbance value at the determined λmax.

-

Plot a graph of absorbance (at λmax) on the y-axis against the concentration (in mol L⁻¹) on the x-axis.

-

Perform a linear regression analysis on the plotted data. The resulting graph should be a straight line passing through the origin, as predicted by the Beer-Lambert Law.

-

The slope of this line is the molar extinction coefficient (ε) in L mol⁻¹ cm⁻¹.

Instrumentation Parameters (Example):

The following parameters are based on reported experimental setups and can be used as a starting point[1]:

-

Spectrophotometer: Cary 3 or equivalent

-

Spectral Bandwidth: 1.0 nm

-

Data Interval: 0.25 nm

-

Scan Rate: 112.5 nm/min

-

Signal Averaging Time: 0.133 sec

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for determining the molar extinction coefficient of Rhodamine 6G.

Caption: Experimental workflow for determining the molar extinction coefficient.

Conclusion

The molar extinction coefficient is a critical parameter for any application involving the quantitative use of Rhodamine 6G. This guide provides the necessary data, a detailed protocol, and a clear workflow to enable researchers and scientists to accurately determine this value. Adherence to meticulous experimental technique and the use of high-purity reagents and calibrated equipment are paramount for obtaining reliable and reproducible results. The provided data and methodologies will aid in the precise application of Rhodamine 6G in diverse fields, including fluorescence microscopy, single-molecule spectroscopy, and as a tracer in various biological and environmental studies.

References

Fluorescence Quantum Yield of Rhodamine 6G: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorescence quantum yield of Rhodamine 6G (R6G), a widely utilized fluorescent dye. We delve into the quantitative aspects of its quantum yield in various solvents, detail the experimental protocols for its measurement, and provide visual representations of key processes and workflows. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, biology, and drug development who utilize fluorescence spectroscopy.

Core Concepts: Fluorescence Quantum Yield

The fluorescence quantum yield (Φf) is a fundamental photophysical property of a fluorophore. It is defined as the ratio of the number of photons emitted as fluorescence to the number of photons absorbed. A high quantum yield is often a desirable characteristic for fluorescent probes and labels, as it contributes to a brighter signal and greater sensitivity in fluorescence-based assays.

The quantum yield of R6G is known to be sensitive to its local environment, including the solvent, concentration, and the presence of other molecules. Understanding these dependencies is crucial for the accurate interpretation of fluorescence data and for the effective design of fluorescence-based experiments.

Quantitative Data: Fluorescence Quantum Yield of Rhodamine 6G in Various Solvents

The fluorescence quantum yield of Rhodamine 6G has been extensively studied in a variety of solvents. The following table summarizes the reported quantum yield values for R6G in different solvent environments. It is important to note that these values can be influenced by experimental conditions such as temperature, dye concentration, and the specific measurement technique employed.

| Solvent | Quantum Yield (Φf) | Reference(s) |

| Ethanol | 0.950 ± 0.015 | [1][2] |

| Ethanol | 0.89 - 0.95 | [3] |

| Ethanol | 0.87 - 1 | [4] |

| Methanol | > Water, < Ethylene Glycol | [5] |

| Water | 0.9 | [3] |

| Water | 0.82 - 0.97 | [4] |

| Ethylene Glycol | > Methanol, > Water | [5] |

| D2O | 0.98 | [1] |

| 0.1 N NaOH(aq) | 0.925 ± 0.015 (for fluorescein, a common standard) | [1][2] |

Note: The quantum yield in water can be significantly affected by the formation of non-fluorescent dimers and higher-order aggregates, especially at higher concentrations.[4][5][6] The addition of surfactants like Ammonyx LO can disrupt these aggregates and increase the quantum yield in aqueous solutions.[7]

Experimental Protocols for Measuring Fluorescence Quantum Yield

The determination of fluorescence quantum yield can be performed using either absolute or relative methods. Both approaches require careful sample preparation and data analysis to ensure accurate results.

I. Relative Method

The relative method is the more common approach and involves comparing the fluorescence of the sample of interest (in this case, R6G) to that of a well-characterized fluorescence standard with a known quantum yield. Fluorescein in 0.1 N NaOH (Φf = 0.925) or Rhodamine 101 are often used as standards.[1][2]

A. Materials and Reagents:

-

Rhodamine 6G (high purity)

-

Fluorescence standard (e.g., Fluorescein, Rhodamine 101)

-

Spectroscopy-grade solvents (e.g., ethanol, water)

-

Volumetric flasks and pipettes for accurate dilutions

-

Quartz cuvettes (1 cm path length)

B. Instrumentation:

-

UV-Vis Spectrophotometer

-

Spectrofluorometer with a monochromatic excitation source and an emission detector

C. Protocol:

-

Preparation of Stock Solutions: Prepare stock solutions of both Rhodamine 6G and the fluorescence standard in the desired solvent(s) at a concentration of approximately 1 x 10⁻⁵ M.[8]

-

Preparation of Working Solutions: From the stock solutions, prepare a series of dilutions for both the sample and the standard. The absorbance of these solutions at the excitation wavelength should be kept below 0.05 to minimize inner filter effects.[8][9][10]

-

Absorbance Measurements:

-

Record the UV-Vis absorption spectra of all working solutions.

-

Determine the absorbance at the excitation wavelength (λex) for each solution. The excitation wavelength should be the same for both the sample and the standard.

-

-

Fluorescence Measurements:

-

Record the fluorescence emission spectra of all working solutions using the same excitation wavelength (λex) and instrument settings (e.g., slit widths).

-

The emission spectra should be corrected for the wavelength-dependent sensitivity of the detector.

-

-

Data Analysis:

-

Integrate the area under the corrected fluorescence emission spectrum for both the sample and the standard.

-

Calculate the quantum yield of the sample (Φf,sample) using the following equation:

Φf,sample = Φf,std * (A_std / A_sample) * (I_sample / I_std) * (η_sample² / η_std²)

Where:

-

Φf,std is the quantum yield of the standard.

-

A_std and A_sample are the absorbances of the standard and sample at the excitation wavelength, respectively.

-

I_std and I_sample are the integrated fluorescence intensities of the standard and sample, respectively.

-

η_std and η_sample are the refractive indices of the solvents used for the standard and sample, respectively.

-

-

II. Absolute Method

The absolute method for measuring fluorescence quantum yield does not require a reference standard. Instead, it directly measures the ratio of emitted to absorbed photons. The most common absolute method utilizes an integrating sphere.[4][11][12]

A. Materials and Reagents:

-

Rhodamine 6G (high purity)

-

Spectroscopy-grade solvent

-

Volumetric flasks and pipettes

-

Quartz cuvette

B. Instrumentation:

-

Spectrofluorometer equipped with an integrating sphere accessory. The integrating sphere is a hollow sphere coated with a highly reflective, diffuse material (e.g., Spectralon®) that collects all emitted and scattered light.

C. Protocol:

-

Sample Preparation: Prepare a solution of Rhodamine 6G in the desired solvent with an absorbance at the excitation wavelength typically between 0.1 and 0.2.

-

Measurement of the Blank:

-

Place a cuvette containing only the pure solvent inside the integrating sphere.

-

Excite the solvent at the chosen excitation wavelength and record the spectrum of the scattered excitation light. This is the "blank" measurement.

-

-

Measurement of the Sample:

-

Place the cuvette containing the Rhodamine 6G solution inside the integrating sphere.

-

Excite the sample at the same wavelength and record the spectrum. This spectrum will contain both the scattered excitation light and the fluorescence emission from the sample.

-

-

Data Analysis:

-

Integrate the area of the scattered excitation light peak in both the blank (L_blank) and sample (L_sample) spectra.

-

Integrate the area of the fluorescence emission peak in the sample spectrum (E_sample).

-

The number of absorbed photons is proportional to L_blank - L_sample.

-

The number of emitted photons is proportional to E_sample.

-

The fluorescence quantum yield is calculated as:

Φf = E_sample / (L_blank - L_sample)

-

Visualizing Key Concepts and Workflows

To further clarify the experimental processes and the underlying photophysics, the following diagrams are provided.

Caption: Workflow for Relative Fluorescence Quantum Yield Measurement.

Caption: Workflow for Absolute Fluorescence Quantum Yield Measurement.

Caption: Monomer-Dimer Equilibrium of Rhodamine 6G in Solution.

Factors Influencing the Fluorescence Quantum Yield of Rhodamine 6G

Several factors can significantly impact the measured fluorescence quantum yield of Rhodamine 6G:

-

Solvent Polarity and Viscosity: The solvent environment can affect the rates of radiative and non-radiative decay processes, thereby altering the quantum yield.[1][2]

-

Concentration: At high concentrations, R6G tends to form non-fluorescent dimers and higher-order aggregates, which leads to a decrease in the overall quantum yield.[4][5][6] This phenomenon is known as concentration quenching.

-

Temperature: Temperature can influence non-radiative decay pathways. Generally, an increase in temperature leads to a decrease in fluorescence intensity and quantum yield.

-

Presence of Quenchers: Certain molecules, such as iodide ions, can act as collisional quenchers, deactivating the excited state of R6G and reducing its fluorescence quantum yield.[4]

-

pH: The pH of the solution can affect the protonation state of the dye, which in turn can influence its photophysical properties.

-

Excitation Wavelength: For Rhodamine 6G, the fluorescence quantum yield is generally considered to be independent of the excitation wavelength across its main absorption band.[4]

Conclusion

The fluorescence quantum yield of Rhodamine 6G is a critical parameter for its application in various scientific and technological fields. This guide has provided a detailed overview of its quantum yield in different solvents, comprehensive experimental protocols for its measurement, and visual aids to understand the key processes. By carefully considering the factors that influence fluorescence quantum yield and employing rigorous experimental techniques, researchers can obtain accurate and reliable data, leading to more robust and reproducible results in their fluorescence-based studies.

References

- 1. Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. ccny.cuny.edu [ccny.cuny.edu]

- 8. Determination of Fluorescence Quantum Yield of a Fluorophore [mfs-iiith.vlabs.ac.in]

- 9. omlc.org [omlc.org]

- 10. rsc.org [rsc.org]

- 11. Determination of the absolute fluorescence quantum yield of rhodamine 6G with optical and photoacoustic methods--providing the basis for fluorescence quantum yield standards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

A Technical Guide to the Photostability and Photophysical Properties of Rhodamine 6G

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodamine 6G (R6G) is a highly fluorescent xanthene dye renowned for its exceptional photophysical properties, including a high fluorescence quantum yield and remarkable photostability.[1] These characteristics have established R6G as a benchmark fluorophore in a multitude of applications, ranging from dye lasers and fluorescence microscopy to sensitive bioanalytical assays.[2][3][4] This technical guide provides an in-depth analysis of the core photophysical parameters of Rhodamine 6G and the factors governing its photostability. It is intended to serve as a comprehensive resource for researchers and professionals employing R6G in their work, offering detailed experimental protocols and a summary of key quantitative data to facilitate informed experimental design and data interpretation.

Core Photophysical Properties of Rhodamine 6G

The photophysical behavior of Rhodamine 6G is intrinsically linked to its molecular structure and the surrounding solvent environment. Key parameters such as molar extinction coefficient, fluorescence quantum yield, and fluorescence lifetime are pivotal in determining its performance as a fluorescent probe.

Data Presentation: Photophysical Parameters of Rhodamine 6G in Various Solvents

The solvent polarity and refractive index can significantly influence the spectral properties and decay kinetics of Rhodamine 6G. The following tables summarize key quantitative data for R6G in a range of common solvents.

| Solvent | Molar Extinction Coefficient (ε) at λmax,abs (M-1cm-1) |

| Ethanol | 116,000[1][5] |

| Methanol | 97,000[6] |

Table 1: Molar Extinction Coefficient of Rhodamine 6G.

| Solvent | λmax,abs (nm) | λmax,em (nm) | Stokes Shift (nm) | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τf) (ns) |

| Water | 529 - 539 | 555 | ~20-28 | 0.95 | 3.8 - 4.11 |

| Methanol | 529 - 539 | 568 | ~29-39 | 0.90 | 4.16 |

| Ethanol | 525 - 530 | 548 - 555 | ~20-28 | 0.95 | 3.94 - 5.0 |

| n-Propanol | - | - | - | 0.96 | 3.8 |

| n-Butanol | - | - | - | 0.96 | 3.7 |

| n-Pentanol | - | - | - | - | - |

| Acetone | - | 579 | - | - | - |

| DMSO | - | 579 | - | - | - |

| Chloroform | - | - | - | 0.11 | - |

| Benzene | 529 - 539 | - | 19 | - | - |

Table 2: Solvent-Dependent Photophysical Properties of Rhodamine 6G.[1][2][7][8][9][10]

Experimental Protocols

Accurate and reproducible characterization of the photophysical properties and photostability of Rhodamine 6G is crucial for its effective application. The following section outlines detailed methodologies for key experiments.

Measurement of Absorbance and Molar Extinction Coefficient

Objective: To determine the absorption spectrum and molar extinction coefficient of Rhodamine 6G.

Materials:

-

Rhodamine 6G

-

Spectroscopic grade solvent (e.g., ethanol)

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of Rhodamine 6G of a known concentration (e.g., 1 mM) in the chosen solvent.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain concentrations that yield absorbance values between 0.1 and 1.0 at the absorption maximum.

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to stabilize. Set the desired wavelength range for scanning (e.g., 300-700 nm).

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank and record the baseline.

-

Sample Measurement: Record the absorbance spectra for each of the prepared Rhodamine 6G solutions.

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax,abs).

-

Plot a calibration curve of absorbance at λmax,abs versus concentration.

-

According to the Beer-Lambert law (A = εcl), the molar extinction coefficient (ε) can be calculated from the slope of the linear fit of the calibration curve, where 'A' is the absorbance, 'c' is the concentration, and 'l' is the path length of the cuvette (typically 1 cm).

-

Measurement of Fluorescence Emission

Objective: To determine the fluorescence emission spectrum of Rhodamine 6G.

Materials:

-

Dilute Rhodamine 6G solution (absorbance < 0.1 at the excitation wavelength)

-

Spectrofluorometer

-

Quartz cuvettes

Procedure:

-

Sample Preparation: Prepare a dilute solution of Rhodamine 6G in the desired solvent. The low absorbance is crucial to avoid inner filter effects.

-

Spectrofluorometer Setup: Turn on the instrument and allow the excitation source to stabilize. Set the excitation wavelength to the λmax,abs of Rhodamine 6G. Set the emission scan range (e.g., 500-800 nm).

-

Blank Subtraction: Record the emission spectrum of the pure solvent and subtract it from the sample spectra to correct for Raman scattering and other background signals.

-

Sample Measurement: Record the fluorescence emission spectrum of the Rhodamine 6G solution.

-

Data Analysis: Identify the wavelength of maximum fluorescence emission (λmax,em).

Measurement of Fluorescence Quantum Yield (Relative Method)